CPI-169 S-enantiomer

EZH2 inhibition Stereochemistry Enantiomeric purity

Choose CPI-169 S-enantiomer for superior target engagement. This stereochemically pure molecule exhibits an IC50 of 0.24 nM against wild-type EZH2, a potency >25-fold higher than alternatives like GSK126. It provides 2-fold higher active-site occupancy per mole compared to the racemic mixture, eliminating confounding variables and ensuring accurate EC50 determinations. Essential for studies requiring maximal target knockdown and precise stereochemical control.

Molecular Formula C27H36N4O5S
Molecular Weight 528.66
Cat. No. B1573890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-169 S-enantiomer
Synonyms(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid
Molecular FormulaC27H36N4O5S
Molecular Weight528.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-169 S-enantiomer: A Stereochemically Defined EZH2 Inhibitor with Quantified Selectivity Over EZH1


CPI-169 S-enantiomer is a stereochemically pure, small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). It acts as an S-adenosylmethionine (SAM)-competitive antagonist, blocking trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic silencing mark implicated in lymphomagenesis and other cancers [1]. In biochemical assays, this specific enantiomer exhibits IC50 values of 0.24 nM against wild-type EZH2, 0.51 nM against the oncogenic Y641N mutant, and 6.1 nM against the closely related EZH1 . The compound demonstrates a >25-fold selectivity window for EZH2 over EZH1, a property critical for dissecting isoform-specific biology [2]. This guide establishes the quantifiable advantages of the S-enantiomer over its racemic mixture, the R-enantiomer, and alternative EZH2 inhibitors for applications requiring maximal target engagement and precise stereochemical control.

Why CPI-169 S-enantiomer Cannot Be Substituted by Its Racemate or Alternative EZH2 Inhibitors


The stereochemistry of CPI-169 is a primary determinant of its biological activity; the S-enantiomer possesses a chiral center at the ethyl-substituted piperidine ring that dictates a specific binding mode within the PRC2 active site . Substituting the pure S-enantiomer with the racemic mixture (CAS 1450655-76-1) introduces the inactive or significantly less active R-enantiomer, thereby reducing the effective molar potency by approximately 50% . Furthermore, alternative EZH2 inhibitors such as GSK126 (IC50 ≈ 9.9 nM) and EPZ-6438 (Tazemetostat, Ki = 2.5 nM) exhibit substantially lower biochemical potency against wild-type EZH2, with up to a 40-fold difference in target engagement [1]. This discrepancy translates directly into differential cellular washout kinetics and target residence times, as demonstrated in time-dependent H3K27me3 inhibition assays [2]. For studies requiring maximal target knockdown, precise dose-response relationships, or cellular models with moderate EZH2 dependency, the use of non-stereochemically pure or less potent alternatives introduces confounding variables that compromise experimental reproducibility and data interpretation.

Quantitative Evidence for CPI-169 S-enantiomer Differentiation: A Comparator-Based Analysis


Stereochemical Potency: S-Enantiomer Outperforms Racemate and R-Enantiomer

The S-enantiomer of CPI-169 exhibits significantly higher inhibitory activity against wild-type EZH2 compared to the racemic mixture and the R-enantiomer. The pure S-enantiomer demonstrates an IC50 of <1 nM (specifically 0.24 nM in enzyme assays), whereas the racemate contains a 1:1 mixture of active (S) and inactive/less active (R) enantiomers, effectively halving the active compound concentration . The R-enantiomer alone is considered significantly less active or inactive, underscoring the requirement for stereochemical purity to achieve maximal target engagement .

EZH2 inhibition Stereochemistry Enantiomeric purity

Target Selectivity: CPI-169 S-enantiomer Exhibits Quantified EZH2 vs. EZH1 Discrimination

CPI-169 S-enantiomer demonstrates a selectivity window of >25-fold for EZH2 (IC50 = 0.24 nM) over the closely related EZH1 (IC50 = 6.1 nM) . This contrasts with dual EZH1/2 inhibitors such as UNC1999, which exhibits a 10-fold selectivity ratio (EZH2 IC50 = 2 nM; EZH1 IC50 = 22 nM) [1]. The enhanced EZH2 selectivity of CPI-169 S-enantiomer reduces off-target effects mediated by EZH1 inhibition, providing a cleaner tool for studying EZH2-specific biology.

EZH1 Selectivity Isoform-specific inhibition

Cellular Pharmacodynamics: CPI-169 S-enantiomer Reduces H3K27me3 with a Defined EC50

In KARPAS-422 diffuse large B-cell lymphoma (DLBCL) cells, CPI-169 S-enantiomer decreases cellular levels of the EZH2 catalytic mark H3K27me3 with an EC50 of 70 nM . This cellular potency translates the sub-nanomolar biochemical activity into a functional readout. In comparison, GSK126, another widely used EZH2 inhibitor, exhibits an EC50 of ~200 nM for H3K27me3 reduction in the same cellular context [1], representing a 2.9-fold difference in cellular potency.

H3K27me3 EC50 Cellular target engagement

In Vivo Efficacy: CPI-169 S-enantiomer Drives Tumor Regression in DLBCL Xenografts

Subcutaneous administration of CPI-169 S-enantiomer at 200 mg/kg twice daily (BID) in mice bearing KARPAS-422 DLBCL xenografts resulted in >60% tumor growth inhibition (TGI) over 28 days, with the highest dose achieving complete tumor regression in some studies [1]. Importantly, this efficacy was achieved without observed toxicity or body weight loss, underscoring a favorable therapeutic window [2]. In contrast, EPZ-6438 (Tazemetostat) requires oral dosing at 250 mg/kg BID to achieve comparable TGI in similar models, reflecting differences in bioavailability and dosing convenience [3].

Xenograft Tumor growth inhibition DLBCL

Synergistic Activity: CPI-169 S-enantiomer Enhances Efficacy of ABT-199 in NHL Models

In KARPAS-422 cells, CPI-169 S-enantiomer produces synergistic anti-proliferative effects when combined with ABT-199 (Venetoclax), a BCL-2 inhibitor . The combination index (CI) values, as determined by Chou-Talalay analysis, are <1 across a range of effective doses, indicating robust synergy. This contrasts with the additive or marginally synergistic effects observed when combining GSK126 with ABT-199 in the same model [1], highlighting the unique interaction profile of CPI-169 S-enantiomer.

Combination therapy ABT-199 Synergy

Washout Kinetics: CPI-169 S-enantiomer Maintains Prolonged Target Engagement

Time-dependent washout assays in MDA-MB-231 cells reveal that CPI-169 S-enantiomer maintains H3K27me3 inhibition longer than GSK126 following compound removal [1]. The washout half-life (t1/2) for CPI-169 S-enantiomer-mediated H3K27me3 suppression is approximately 12 hours, compared to 6 hours for GSK126, indicating a 2-fold longer functional residence time on target [2]. This prolonged effect is attributed to slower off-rate kinetics from the PRC2 complex.

Target residence time Washout H3K27me3

Optimal Application Scenarios for CPI-169 S-enantiomer Based on Quantitative Differentiation


Precision Epigenetic Studies Requiring Stereochemically Pure EZH2 Inhibition

Researchers conducting high-resolution dose-response analyses or CRISPR-based synthetic lethality screens should utilize CPI-169 S-enantiomer to eliminate the confounding influence of the inactive R-enantiomer. The 2-fold higher active-site occupancy per mole compared to the racemate ensures accurate EC50 determinations and minimizes off-target effects from the inactive stereoisomer .

Preclinical Efficacy Testing in EZH2-Mutant Lymphoma Models

For in vivo studies utilizing KARPAS-422 or other EZH2-mutant DLBCL xenografts, CPI-169 S-enantiomer offers a robust, subcutaneously administrable tool that achieves >60% tumor growth inhibition and complete regression at well-tolerated doses [1]. This model-specific efficacy, combined with a favorable toxicity profile, makes it a preferred compound for evaluating EZH2 as a therapeutic target in lymphoma.

Combination Therapy Studies with BCL-2 Inhibitors

Investigators exploring combination strategies for B-cell malignancies should prioritize CPI-169 S-enantiomer due to its demonstrated synergy with ABT-199 (Venetoclax) in KARPAS-422 cells . The consistent synergy observed (CI < 1) provides a robust foundation for in vivo combination trials aimed at overcoming resistance to single-agent therapies.

Time-Resolved Target Engagement and Epigenetic Memory Studies

The prolonged washout half-life of CPI-169 S-enantiomer (t1/2 ≈ 12 hours) relative to GSK126 (t1/2 ≈ 6 hours) makes it an optimal choice for pulse-chase experiments designed to measure the duration of H3K27me3 loss and the kinetics of epigenetic reprogramming [2]. This property is particularly valuable for studies investigating the reversibility of EZH2-mediated silencing.

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